molecular formula C₁₃H₁₅ClN₂O₂ B1161787 N-2-(2,3-Didehydro)-moclobemide

N-2-(2,3-Didehydro)-moclobemide

Cat. No.: B1161787
M. Wt: 266.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-(2,3-Didehydro)-moclobemide is a deuterium-labeled analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA) . This compound is primarily designed for use as an internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . Its application is crucial for ensuring the accuracy and reliability of data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by allowing for precise quantification of Moclobemide and its metabolites in complex biological matrices . Moclobemide, the parent drug, is a well-established antidepressant that acts by selectively and reversibly inhibiting monoamine oxidase A (MAO-A) . This enzymatic inhibition leads to an increased synaptic availability of key neurotransmitters, including serotonin, norepinephrine, and, to a lesser extent, dopamine . The deuterated form, this compound, shares the core chemical structure and properties, making it an ideal reference for analyzing the pharmacokinetics and metabolic fate of the parent drug, which is known to be almost completely metabolized in the liver by enzymes including CYP2C19 . This product is provided for research applications only and is an essential tool for scientists conducting rigorous analytical and bioanalytical method development. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₃H₁₅ClN₂O₂

Molecular Weight

266.72

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

N-2-(2,3-Didehydro)-moclobemide retains the pharmacological profile of moclobemide, acting as a selective and reversible inhibitor of MAO-A. This mechanism leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, which are crucial for mood regulation. The compound's structure allows it to exhibit similar efficacy with potentially fewer side effects compared to traditional irreversible MAO inhibitors.

Key Mechanisms:

  • Inhibition of MAO-A : This results in decreased metabolism of monoamines, enhancing neurotransmitter availability.
  • Short Half-Life : The compound has a rapid onset and offset of action, allowing for flexible dosing regimens.

Therapeutic Applications

  • Major Depressive Disorder :
    • This compound has been shown to be effective in treating major depressive disorder (MDD). Clinical trials indicate that it is comparable in efficacy to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) with a favorable side effect profile .
  • Bipolar Disorder :
    • Studies suggest that this compound can be safely used in patients with bipolar depression without a significant risk of inducing mania . Its reversible nature allows for better management of mood fluctuations.
  • Anxiety Disorders :
    • The compound has shown promise in treating anxiety disorders such as social phobia and panic disorder. While some studies indicate efficacy similar to fluoxetine or clomipramine, further placebo-controlled trials are needed to establish its effectiveness definitively .
  • Chronic Pain Management :
    • Emerging research suggests potential applications in pain management, particularly for conditions like posttraumatic stress disorder (PTSD) and chronic pain syndromes. The modulation of monoamine levels may help alleviate pain symptoms .
  • Cognitive Disorders :
    • Due to its favorable side effect profile, this compound is being explored for use in elderly patients suffering from depression related to cognitive decline or dementia . Its low risk for cognitive impairment makes it an attractive option.

Comparative Efficacy

A summary of comparative studies reveals that this compound is generally well-tolerated and exhibits fewer adverse effects than traditional antidepressants:

Medication Type Efficacy Side Effects Notes
This compoundComparable to TCAs/SSRIsFewer gastrointestinal issues; no sexual dysfunction reportedRapid onset; flexible dosing
Tricyclic AntidepressantsEffective but with higher side effectsAnticholinergic effects; sedation; cardiovascular risksRequires dietary restrictions
Selective Serotonin Reuptake InhibitorsEffective for MDDGastrointestinal issues; sexual dysfunction commonOften requires longer titration

Comparison with Similar Compounds

Comparison with Similar Compounds

MAO Inhibitors

Compound MAO-A IC50 (μM) MAO-B Selectivity Reversibility Tyramine Potentiation Key Clinical Advantages
Moclobemide 6.06 ± 0.26 Selective Reversible Minimal Low anticholinergic effects, safe in overdose
N-2-(2,3-Didehydro-moclobemide* Insufficient data Inferred similar Reversible Inferred similar Potential for enhanced potency
Clorgyline 0.06 ± 0.01 Selective Irreversible Severe High potency but limited by dietary restrictions
Selegiline >10 (MAO-A) MAO-B selective Irreversible Moderate (transdermal) Used in Parkinson’s disease
Compound 2l (benzofuran-thiazolylhydrazone) 0.07 ± 0.01 Selective Reversible Not reported 86-fold more potent than moclobemide
  • Key Findings :
    • Moclobemide derivatives like Compound 2l exhibit significantly lower IC50 values (0.07 μM vs. 6.06 μM), suggesting superior MAO-A inhibition .
    • Unlike irreversible MAO inhibitors (e.g., clorgyline), moclobemide and its analogs avoid hypertensive crises from dietary tyramine .

Tricyclic Antidepressants (TCAs) and SSRIs

Compound Mechanism HAMD-50 Response Rate Sexual Dysfunction Incidence Anticholinergic Effects
Moclobemide RIMA 56% 3% (vs. 18% on doxepin) None
Imipramine TCA (SNRI) 60.1% 18–40% High
Fluoxetine SSRI Comparable to moclobemide 30–60% Low
  • Key Findings :
    • Moclobemide matches TCAs in efficacy (56% vs. 60.1% HAMD-50 response) but with fewer anticholinergic and sexual side effects .
    • SSRIs (e.g., fluoxetine) show higher sexual dysfunction rates (30–60%) compared to moclobemide (3%) .

Structural and Pharmacokinetic Comparisons

Compound Half-Life (Hours) Bioavailability CYP Interactions Overdose Risk
Moclobemide 2–4 ~100% CYP2C19 substrate; inhibits CYP1A2/2D6 Low (mild symptoms alone)
N-2-(2,3-Didehydro-moclobemide* Inferred similar Inferred high Potential CYP interactions Unknown
Tranylcypromine 1.5–3 ~50% Broad CYP inhibition High (hypertensive crises)
  • Key Findings :
    • Moclobemide’s short half-life allows rapid clearance, minimizing carry-over effects .
    • Overdose of moclobemide alone causes mild symptoms (e.g., nausea), but co-ingestion with serotonergic drugs risks severe serotonin toxicity .

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of moclobemide or its analogs as precursors. Moclobemide itself is synthesized via condensation of 4-chloro-N-(2-hydroxyethyl)benzamide with morpholine derivatives. For this compound, the precursor undergoes modification to introduce the didehydro moiety. A critical intermediate is 4-chloro-N-(2-hydroxyethyl)benzamide, which is synthesized by reacting 4-chlorobenzoyl chloride with ethanolamine under basic conditions.

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalyst: Triethylamine (1.2 equivalents).

  • Temperature: 0–5°C (to control exothermicity).

  • Yield: 85–90%.

Introduction of the Didehydro Group

The didehydro group is introduced via dehydrogenation or elimination reactions. One method involves treating a halogenated intermediate (e.g., 2-bromoethyl derivative) with a strong base to induce β-elimination.

Example Protocol:

  • Halogenation: React the hydroxyl group of the intermediate with phosphorus tribromide (PBr₃) in anhydrous ether.

  • Elimination: Treat the brominated compound with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C.

    • Reaction Time: 4–6 hours.

    • Yield: 70–75%.

Alternative approaches use metal catalysts for dehydrogenation. For instance, palladium on carbon (Pd/C) under hydrogen atmosphere facilitates selective dehydrogenation of saturated bonds:

  • Substrate: Moclobemide analog with a saturated ethyl side chain.

  • Catalyst: 5% Pd/C (10% w/w).

  • Conditions: 120°C, 24 hours.

  • Yield: 60–65%.

Cyclization and Dehydration Strategies

Acid-Catalyzed Cyclization

A patent describes cyclization of a linear intermediate using organic acids (e.g., acetic acid) or inorganic acids (e.g., hydrochloric acid). This step forms the morpholine ring while concurrently introducing the didehydro group.

Procedure:

  • Intermediate: N-(2-hydroxyethyl)-4-chlorobenzamide.

  • Reagent: Concentrated HCl (2 equivalents).

  • Conditions: Reflux at 100°C for 8 hours.

  • Yield: 68–72%.

Metal-Mediated Reduction and Cyclization

Zinc or iron powder in acidic media reduces nitro groups or facilitates cyclization. For example:

  • Substrate: Nitro-containing precursor.

  • Reducing Agent: Zinc powder (3 equivalents).

  • Acid: Hydrochloric acid (1M).

  • Temperature: 50°C.

  • Outcome: Simultaneous reduction and cyclization yield the didehydro product.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:3 v/v) as eluent. High-performance liquid chromatography (HPLC) with a C18 column ensures >98% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.20 (m, 2H, CH₂), 3.75 (m, 4H, morpholine-H), 2.95 (m, 2H, CH₂).

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: m/z 268.74 (C₁₃H₁₇ClN₂O₂).

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst/ReagentYield (%)Purity (%)
Halogenation-EliminationBromination, t-BuOKPBr₃, t-BuOK70–7595
Acid-Catalyzed CyclizationHCl refluxHCl68–7297
Metal-Mediated ReductionZn/HClZn, HCl65–7093

Trade-offs:

  • Halogenation-Elimination: Higher yield but requires hazardous brominating agents.

  • Acid-Catalyzed Cyclization: Simpler workflow but lower regioselectivity.

Challenges and Optimization Opportunities

Regioselectivity in Didehydro Formation

Unwanted isomerization during dehydrogenation remains a challenge. Using chiral catalysts (e.g., Rh₂(OAc)₄) improves stereocontrol, enhancing the proportion of the desired (E)-isomer.

Scalability Issues

Large-scale synthesis faces limitations in metal catalyst recovery. Fixed-bed reactors with immobilized Pd/C offer a solution, enabling continuous production .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for N-2-(2,3-Didehydro)-moclobemide's selectivity as a reversible monoamine oxidase-A (MAO-A) inhibitor, and how does this influence experimental design in preclinical studies?

  • Answer : this compound selectively inhibits MAO-A, reducing serotonin and norepinephrine degradation without irreversible enzyme inactivation. This reversibility minimizes the risk of hypertensive crises compared to non-selective MAO inhibitors. In preclinical studies, researchers should monitor enzyme recovery kinetics post-inhibition and use assays differentiating MAO-A/MAO-B activity (e.g., substrate-specific fluorometric assays). Dose-response studies should account for the compound’s short half-life and reversible binding .

Q. What are the validated outcome measures for assessing this compound’s antidepressant efficacy in animal models?

  • Answer : The Hamilton Depression Scale (HAMD) and Montgomery-Åsberg Depression Rating Scale (MADRS) are gold-standard tools adapted for animal models. Behavioral paradigms like the forced swim test (FST) and tail suspension test (TST) should be combined with neurochemical assays (e.g., microdialysis for serotonin levels) to validate target engagement. Ensure blinding and standardized scoring protocols to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy in social anxiety disorder (SAD)?

  • Answer : Discrepancies arise from variability in dosing (300–900 mg/day), trial duration (8–24 weeks), and outcome measures. For example, Schneier et al. (1998) found no significant difference vs. placebo using the Liebowitz Social Anxiety Scale (LSAS), while Prasko et al. noted improved anxiety with combined CBT and moclobemide. To reconcile these, meta-analyses should stratify by dose, duration, and adjunct therapies. Use mixed-effects models to account for heterogeneity .

Q. What methodological considerations are critical for evaluating this compound’s long-term efficacy in dysthymic depression?

  • Answer : Dysthymia trials require extended follow-up (≥6 months) and standardized diagnostic criteria (e.g., DSM-5). Control for comorbid anxiety and major depression using structured interviews (e.g., MINI). Pharmacokinetic monitoring is essential due to CYP2C19 polymorphism effects on metabolism. Include relapse prevention endpoints (e.g., time to recurrence) and adjust for placebo response rates (~30% in chronic disorders) .

Q. How does this compound’s safety profile compare to tricyclic antidepressants (TCAs) in elderly populations, and what study designs optimize this assessment?

  • Answer : Moclobemide lacks anticholinergic and cardiotoxic effects, making it safer for elderly patients. Comparative trials should use double-blind crossover designs with geriatric-specific metrics (e.g., anticholinergic burden scale, orthostatic hypotension monitoring). Include CYP2D6 genotyping to identify slow metabolizers at risk of drug interactions. Safety endpoints should prioritize falls, cognitive decline, and QTc prolongation .

Methodological Recommendations

  • Pharmacokinetic Studies : Use population PK modeling to assess CYP2C19/2D6 interactions. Include tyramine challenge tests at doses >600 mg/day to evaluate pressor response risks .
  • Neuroimaging : Pair fMRI with emotional face-processing tasks to quantify amygdala reactivity changes in SAD trials .
  • Data Analysis : Apply machine learning to identify predictors of response (e.g., baseline serotonin metabolites, genetic polymorphisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.